Guanosine 3'-diphosphate 5'-triphosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMACXZAITQAX-UUOKFMHZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5O20P5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192193 | |
| Record name | Guanosine pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38918-96-6 | |
| Record name | Guanosine 5′-triphosphate 3′-diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38918-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine pentaphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038918966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine pentaphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Guanosine 3 Diphosphate 5 Triphosphate
Enzymatic Pathways and Key Biosynthetic Enzymes
The synthesis of pppGpp is primarily catalyzed by two families of enzymes: the RelA/SpoT Homologue (RSH) family proteins and the Small Alarmone Synthetases (SAS). nih.govplos.orgnih.gov These enzymes facilitate the transfer of a pyrophosphate group from a donor molecule to a guanosine (B1672433) nucleotide acceptor.
RelA/SpoT Homologue (RSH) Family Proteins in pppGpp Synthesis
The RSH superfamily represents a diverse group of enzymes responsible for both the synthesis and hydrolysis of (p)ppGpp. nih.govplos.org These proteins are classified into "long" RSHs, which include the well-studied Escherichia coli proteins RelA and SpoT, and their homologues found across various bacterial species and even in plant chloroplasts. nih.govplos.org
Long RSHs are multidomain proteins. researchgate.net For instance, in many proteobacteria, a gene duplication event of an ancestral rel gene led to the evolution of RelA and SpoT. plos.org RelA is a potent synthetase of (p)ppGpp, while SpoT is a bifunctional enzyme with both weak synthetase and strong hydrolase activities. plos.orgresearchgate.net The catalytic activities reside in the N-terminal region, which contains both a synthesis (SYNTH) domain and a hydrolysis (HD) domain (though the HD domain is inactive in RelA). plos.orgresearchgate.net The C-terminal region of long RSHs typically contains regulatory domains such as the TGS (ThrRS, GTPase, and SpoT) and ACT (aspartokinase, chorismate mutase, and TyrA) domains, which are crucial for sensing cellular signals and modulating enzymatic activity. plos.orgresearchgate.net
The activation of RelA is intricately linked to the translational status of the cell. researchgate.net During amino acid starvation, uncharged tRNAs accumulate and bind to the A-site of the ribosome. This event triggers a conformational change in the ribosome-associated RelA, activating its synthetase function and leading to the production of (p)ppGpp. researchgate.netoup.com
Small Alarmone Synthetases (SAS) in pppGpp Production
In addition to the long RSHs, many bacteria possess a second class of (p)ppGpp synthetases known as Small Alarmone Synthetases (SAS). nih.govnih.gov These are typically smaller, single-domain proteins that contain a (p)ppGpp synthetase domain but lack the hydrolase and extensive regulatory domains found in their larger counterparts. frontiersin.org SASs are found in various bacterial phyla, including Firmicutes, Actinobacteria, and Proteobacteria. frontiersin.orgnih.gov
Unlike RelA, which is primarily activated by amino acid starvation, SAS enzymes can be triggered by a wider range of stress signals, including glucose starvation and fatty acid limitation. nih.gov The regulation of SAS activity is thought to occur mainly at the level of gene expression, as they lack the complex regulatory domains of long RSHs. nih.gov Some SAS enzymes, like RelQ in Bacillus subtilis, are subject to allosteric regulation, where their activity is enhanced by the binding of pppGpp, creating a positive feedback loop. oup.comfrontiersin.org Furthermore, certain SASs can be inhibited by binding to single-stranded RNA. nih.gov
| Enzyme Family | Key Examples | Primary Activation Signal | Key Regulatory Features |
| RelA/SpoT Homologue (RSH) | RelA, SpoT (E. coli), Rel (B. subtilis) | Amino acid starvation (for RelA) researchgate.netoup.com | Ribosome-dependent activation, C-terminal regulatory domains plos.orgresearchgate.net |
| Small Alarmone Synthetases (SAS) | RelP, RelQ (B. subtilis), SasA, SasB (S. aureus) | Glucose starvation, fatty acid limitation, cell wall stress nih.govnih.gov | Primarily transcriptional regulation, allosteric regulation by pppGpp oup.comnih.gov |
Pyrophosphorylation Mechanisms: Transfer of Pyrophosphate from ATP to Guanosine Nucleotides (GTP/GDP)
The core chemical reaction in pppGpp biosynthesis is a pyrophosphorylation event. plos.orgnih.govfrontiersin.orgnih.gov The synthetase domain of both RSH and SAS enzymes catalyzes the transfer of the β-γ pyrophosphate group from an adenosine (B11128) triphosphate (ATP) molecule to the 3'-hydroxyl group of a guanosine nucleotide, either guanosine triphosphate (GTP) or guanosine diphosphate (B83284) (GDP). nih.govfrontiersin.orgnih.govplos.org This reaction results in the formation of pppGpp (from GTP) or ppGpp (from GDP), respectively, with adenosine monophosphate (AMP) being released as a byproduct. plos.org
The kinetics of labeling experiments suggest that GTP is the precursor to pppGpp. nih.gov While early models proposed a role for a conserved glutamate (B1630785) residue in activating the 3'-OH of the guanosine nucleotide for nucleophilic attack, more recent studies suggest a critical role for the 2'-hydroxyl group of the GTP substrate in the catalytic mechanism. nih.gov It is proposed that this 2'-OH group is essential for generating the nucleophile required for the synthesis reaction. nih.gov Biochemical studies have shown that while deoxyguanosine triphosphate (dGTP), which lacks the 2'-OH, can bind to the enzyme, it cannot be used as a substrate to form the product. nih.gov
Substrates and Cofactors Essential for pppGpp Biosynthesis
The primary substrates for the synthesis of pppGpp are guanosine triphosphate (GTP) as the pyrophosphate acceptor and adenosine triphosphate (ATP) as the pyrophosphate donor. nih.govnih.gov Guanosine diphosphate (GDP) can also serve as an acceptor, leading to the formation of ppGpp. nih.gov In some instances, even guanosine monophosphate (GMP) can be utilized by certain SAS enzymes to produce pGpp. nih.govasm.org
The enzymatic reaction also requires the presence of divalent metal ions as cofactors, with magnesium (Mg²⁺) being a key player. nih.gov Structural analyses suggest that a Mg²⁺ ion is positioned to promote the deprotonation of the 3'-OH group of GTP, facilitating its nucleophilic attack on the pyrophosphate of ATP. nih.gov
| Component | Role in pppGpp Biosynthesis |
| Guanosine Triphosphate (GTP) | Primary pyrophosphate acceptor substrate nih.govnih.gov |
| Adenosine Triphosphate (ATP) | Pyrophosphate donor substrate nih.govnih.gov |
| Guanosine Diphosphate (GDP) | Alternative pyrophosphate acceptor substrate nih.gov |
| Magnesium (Mg²⁺) | Essential cofactor for catalysis nih.govnih.gov |
Molecular Regulation of pppGpp Biosynthesis
The accumulation of pppGpp is tightly controlled and is initiated by a variety of stress signals that indicate unfavorable growth conditions. The cell integrates these signals to mount an appropriate stringent response.
Activation Signals Initiating pppGpp Accumulation
A plethora of environmental and intracellular cues can trigger the synthesis of pppGpp. These signals often signify nutrient limitation or other forms of cellular stress.
Amino Acid Starvation: This is the most classic and well-studied trigger for the stringent response. researchgate.netnih.govoup.comnih.gov A deficiency in one or more amino acids leads to an increase in uncharged tRNAs, which, upon binding to the ribosome, activate RelA-dependent (p)ppGpp synthesis. researchgate.netoup.comfrontiersin.org
Glucose Starvation: Depletion of the primary carbon source also leads to (p)ppGpp accumulation. nih.govfrontiersin.org In E. coli, this response is often mediated by SpoT. oup.com The mechanism can involve the sensing of unacylated acyl carrier protein (ACP) or the protein Rsd. frontiersin.org
Nutrient Limitation: Beyond amino acids and glucose, limitations of other essential nutrients can also induce the stringent response. These include starvation for fatty acids, phosphate (B84403), and iron. plos.orgresearchgate.net
General Stress Conditions: The synthesis of (p)ppGpp is not limited to nutrient deprivation. A wide array of other stressors can lead to its accumulation, including heat shock, pH downshift, osmotic shock, and even darkness. nih.govnih.govnih.gov In some bacteria, cell wall stress, such as exposure to certain antibiotics, can also trigger (p)ppGpp synthesis, often through the activation of SAS enzymes. nih.govresearchgate.net
The diverse nature of these activation signals underscores the central role of pppGpp as a master regulator that allows bacteria to adapt and survive in fluctuating and often harsh environments.
Ribosome-Dependent and Non-Ribosome-Dependent Synthesis Mechanisms
The biosynthesis of Guanosine 3'-diphosphate 5'-triphosphate (pppGpp) and the closely related Guanosine 3'-diphosphate 5'-diphosphate (ppGpp), collectively known as (p)ppGpp, occurs through distinct mechanisms that can be broadly categorized as ribosome-dependent and non-ribosome-dependent. nih.govpnas.org These pathways are critical for bacterial adaptation to environmental stresses. pnas.orgnih.gov
The primary and most well-studied mechanism for (p)ppGpp synthesis is ribosome-dependent, directly linking the process to the status of protein synthesis within the cell. oup.comresearchgate.net In enteric bacteria such as Escherichia coli, the enzyme RelA is the principal synthetase in this pathway. oup.comnih.gov RelA associates with the ribosome and is activated when an uncharged tRNA molecule enters the A-site of the ribosome, a signal of amino acid starvation. oup.comnih.gov This event triggers RelA to catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl group of either GTP or GDP, producing pppGpp or ppGpp, respectively. nih.govoup.com The pppGpp is then rapidly converted to ppGpp by the guanosine pentaphosphate phosphohydrolase (Gpp). nih.gov
Another key enzyme, SpoT, which is a bifunctional protein with both synthetase and hydrolase activities, also participates in ribosome-dependent synthesis, although its synthetic activity is generally weaker than RelA's. oup.comwikipedia.org SpoT-dependent synthesis is typically activated by other stress signals like carbon, phosphate, or iron limitation. nih.govwikipedia.org
While ribosome-dependent synthesis is a major pathway, evidence also points to the existence of non-ribosome-dependent mechanisms for (p)ppGpp production. nih.govpnas.org Studies have shown that a factor present in the ribosomal wash of stringent E. coli strains can catalyze the synthesis of (p)ppGpp in the absence of ribosomes. nih.govpnas.org This non-ribosomal synthesis is biochemically distinguishable from its ribosomal counterpart by different optimal concentrations of Mg²⁺ and NH₄⁺ ions and its insensitivity to the antibiotic thiostrepton, which inhibits the ribosomal system. nih.gov This alternative pathway suggests that bacteria have evolved redundant systems to produce these critical alarmones in response to a variety of cellular stresses that may not directly involve ribosome stalling. Furthermore, small alarmone synthetases (SAS), which are single-domain enzymes, contribute to (p)ppGpp synthesis independently of the ribosome in various bacterial species. nih.govresearchgate.net
| Characteristic | Ribosome-Dependent Synthesis | Non-Ribosome-Dependent Synthesis |
|---|---|---|
| Primary Enzyme(s) | RelA, SpoT | Factors from ribosomal wash, Small Alarmone Synthetases (SAS) |
| Activation Signal | Uncharged tRNA in ribosomal A-site (amino acid starvation) oup.comnih.gov | Various cellular stresses independent of ribosome stalling |
| Location | Associated with the ribosome nih.gov | Cytosolic nih.govpnas.org |
| Antibiotic Sensitivity (Thiostrepton) | Inhibited nih.gov | Not inhibited nih.gov |
| Cofactor Optima | Higher Mg2+ requirement nih.gov | Lower Mg2+ and higher NH4+ optima nih.gov |
Allosteric Regulation of Synthetase Activity
The activity of (p)ppGpp synthetases is subject to sophisticated allosteric regulation, allowing for a rapid and sensitive response to changing cellular conditions. This regulation ensures that the levels of the alarmones (p)ppGpp are tightly controlled, as their uncontrolled accumulation can be toxic to the cell. nih.govpnas.org
A key feature of this regulation is the positive feedback loop involving the product of the synthetase itself. In E. coli, the ribosome-dependent synthetic activity of RelA is allosterically activated by its own product, ppGpp. nih.gov This positive allosteric regulation dramatically increases the turnover rate of RelA, contributing to a swift and coordinated transition into the stringent response upon amino acid starvation. nih.gov The presence of ppGpp can enhance the rate of RelA-mediated ppGpp synthesis by as much as 10-fold in the presence of 70S ribosomes, even without starvation signals. frontiersin.org More recent studies have indicated that pppGpp, another product of RelA, also acts as a potent allosteric activator. scilifelab.se This activation is crucial, as, without it, starved ribosomes cannot efficiently activate RelA. scilifelab.se The allosteric site for pppGpp on RelA has been localized to the N-terminal domain (NTD) region, at the interface between the synthetase (SYNTH) and pseudo-hydrolase (pseudo-HD) domains. scilifelab.seresearchgate.net
Similarly, the activity of some small alarmone synthetases (SAS) is also under allosteric control. For instance, the SAS1 protein (also known as RelQ) from Bacillus subtilis is allosterically stimulated by pppGpp. pnas.orgnih.govoup.com Structural and biochemical analyses have revealed that pppGpp binds to an allosteric site on the SAS1 oligomer, enhancing its synthetase activity. pnas.orgnih.gov Notably, in this case, pppGpp is a much stronger activator than ppGpp, highlighting a functional distinction between these two alarmones in the regulation of certain synthetases. pnas.orgnih.gov However, this allosteric activation is not a universal feature among all SAS proteins; for example, the synthetase activity of RelP from Staphylococcus aureus is not allosterically regulated by (p)ppGpp. oup.com
This allosteric regulation provides a mechanism for amplifying the initial stress signal, ensuring a robust physiological response. The differential effects of ppGpp and pppGpp on various synthetases add another layer of complexity and fine-tuning to the stringent response network.
| Enzyme | Organism | Allosteric Effector(s) | Effect on Activity | Key Findings |
|---|---|---|---|---|
| RelA | Escherichia coli | ppGpp, pppGpp | Positive (Activation) | ppGpp increases the turnover rate of its own synthesis by RelA. nih.gov pppGpp is a potent activator necessary for efficient activation by starved ribosomes. scilifelab.se |
| SAS1 (RelQ) | Bacillus subtilis | pppGpp > ppGpp | Positive (Activation) | pppGpp is a significantly stronger allosteric activator of synthetase activity than ppGpp. pnas.orgnih.govoup.com |
| RelP | Staphylococcus aureus | (p)ppGpp | None | Synthetase activity is not allosterically regulated by (p)ppGpp. oup.com |
Catabolism and Turnover of Guanosine 3 Diphosphate 5 Triphosphate
Enzymatic Degradation Pathways of pppGpp
The breakdown of pppGpp is mediated by several distinct classes of enzymes, each with specific roles in converting pppGpp into other essential nucleotides. These pathways collectively manage the cellular pool of pppGpp, ensuring its levels are appropriately modulated in response to environmental cues.
Hydrolase Activities of RelA/SpoT Homologue (RSH) Family Proteins
The RelA/SpoT Homologue (RSH) superfamily of proteins are central regulators of (p)ppGpp metabolism. nih.govnih.gov Bifunctional "long" RSH proteins, such as SpoT found in γ-proteobacteria like Escherichia coli and the Rel proteins found in Firmicutes, possess a hydrolase domain (HD) responsible for the degradation of both pppGpp and its precursor, ppGpp. researchgate.netnih.govresearchgate.net This hydrolase activity cleaves the 3'-pyrophosphate moiety from pppGpp, yielding Guanosine (B1672433) 5'-triphosphate (GTP) and pyrophosphate. nih.govfrontiersin.org
In many bacteria, including E. coli, SpoT serves as the primary (p)ppGpp hydrolase because the corresponding hydrolase domain in its paralog, RelA, is catalytically inactive. nih.govnih.govresearchgate.net The enzymatic activities of bifunctional RSH proteins are subject to a conformational antagonism; the activation of the hydrolase domain coincides with the inactivation of the synthetase domain, and vice-versa. nih.govdtu.dk This reciprocal regulation is a critical mechanism to prevent the toxic accumulation of (p)ppGpp and to rapidly decrease its concentration once the initiating stress has been resolved. nih.govfrontiersin.org
| RSH Protein Type | Organism Example | Hydrolase Function | Primary Degradation Product from pppGpp | Reference |
|---|---|---|---|---|
| SpoT (Bifunctional) | Escherichia coli (γ-proteobacteria) | Primary (p)ppGpp hydrolase | GTP | nih.govnih.govresearchgate.netnih.gov |
| Rel (Bifunctional) | Staphylococcus aureus (Firmicutes) | (p)ppGpp synthesis and hydrolysis | GTP | nih.govresearchgate.net |
| RelA (Monofunctional) | Escherichia coli (γ-proteobacteria) | Inactive hydrolase domain | N/A | nih.govresearchgate.net |
Specificity and Function of Small Alarmone Hydrolases (SAH)
In addition to the large, multidomain RSH proteins, many organisms possess "short" RSHs known as Small Alarmone Hydrolases (SAH), or RelH. frontiersin.orgfrontiersin.orgjmu.edu These enzymes consist solely of a catalytic hydrolase domain and function to degrade (p)ppGpp. frontiersin.orgfrontiersin.org SAHs have been identified across different domains of life, including bacteria and eukaryotes. nih.govresearchgate.net For instance, the oral spirochete Treponema denticola, which lacks a canonical long RSH enzyme, encodes a functional SAH protein. researchgate.net The SAHs that have been characterized in eukaryotes exhibit potent hydrolase activity, comparable in efficiency to the SpoT protein of bacteria. researchgate.net
Another class of enzymes, the Nudix hydrolases, also participates in alarmone degradation. oup.com In Bacillus subtilis, the Nudix hydrolase NahA (also known as YvcI) hydrolyzes pppGpp and ppGpp between the 5'-α and 5'-β phosphates to produce a distinct nucleotide, pGpp (guanosine-5'-monophosphate-3'-diphosphate). asm.orgbiorxiv.org
Guanosine-5'-triphosphate,3'-diphosphate 5'-phosphohydrolase (GppA) Activity and Substrate Specificity
A key enzyme in the turnover of pppGpp is Guanosine-5'-triphosphate,3'-diphosphate 5'-phosphohydrolase, commonly known as GppA. nih.govasm.orgnih.gov The primary function of GppA is to catalyze the conversion of pppGpp into ppGpp by specifically hydrolyzing the terminal γ-phosphate from the 5' position of the pppGpp molecule. nih.govwikipedia.org This activity is crucial for modulating the intracellular ratio of pppGpp to ppGpp, which can have distinct regulatory consequences. nih.govnih.gov
GppA exhibits high substrate specificity. Studies on the purified enzyme from E. coli show that it does not hydrolyze ppGpp, GTP, ATP, or pppApp. nih.gov Its activity is dependent on the presence of divalent (Mg²⁺) and monovalent (NH₄⁺ or K⁺) cations. nih.gov The importance of GppA is highlighted in studies of Vibrio cholerae, where it plays a significant role in the pppGpp-to-ppGpp conversion during amino acid starvation. researchgate.netnih.gov
| Enzyme | Systematic Name | Reaction Catalyzed | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| GppA | guanosine-5'-triphosphate,3'-diphosphate 5'-phosphohydrolase | pppGpp + H₂O → ppGpp + Phosphate (B84403) | pppGpp | ppGpp | nih.govwikipedia.orgnih.gov |
| SpoT/Rel (Hydrolase) | (p)ppGpp 3'-pyrophosphohydrolase | pppGpp + H₂O → GTP + Pyrophosphate | pppGpp, ppGpp | GTP, GDP | nih.govfrontiersin.orgresearchgate.net |
| NahA (Nudix Hydrolase) | (p)ppGpp pyrophosphatase | pppGpp + H₂O → pGpp + Pyrophosphate | pppGpp, ppGpp | pGpp | asm.orgbiorxiv.org |
Identification of Degradation Products (e.g., ppGpp, GTP, GDP)
The catabolism of pppGpp results in several key nucleotide products, depending on the enzymatic pathway involved.
ppGpp : The action of GppA phosphohydrolase directly converts pppGpp into guanosine 3'-diphosphate 5'-diphosphate (ppGpp). frontiersin.orgnih.gov This is a critical step, as ppGpp is itself a major alarmone with partially distinct regulatory roles from pppGpp. asm.orgnih.gov
GTP : The hydrolase domain of RSH proteins like SpoT and Rel degrades pppGpp back to its precursor, Guanosine 5'-triphosphate (GTP). nih.govnih.govfrontiersin.orgnih.gov
GDP : While not a direct product of pppGpp degradation, Guanosine 5'-diphosphate (GDP) is formed when the same RSH hydrolases degrade ppGpp. nih.govfrontiersin.orgnih.gov The resulting GDP can then be re-phosphorylated to GTP by enzymes such as nucleoside diphosphate (B83284) kinase (Ndk). frontiersin.orgresearchgate.net
Regulatory Mechanisms Controlling pppGpp Degradation Rates
The rate of pppGpp degradation is not constant but is subject to complex regulatory control, ensuring that alarmone levels are precisely matched to the cell's physiological state. A primary mechanism is the aforementioned reciprocal control of the synthetase and hydrolase activities of bifunctional RSH proteins. nih.govdtu.dk Upon amino acid starvation, signals such as the accumulation of uncharged tRNA can inhibit the hydrolase activity of SpoT, leading to a rapid increase in (p)ppGpp levels. nih.gov Conversely, when nutrient availability is restored, the enzyme conformation shifts to favor hydrolysis, rapidly decreasing alarmone concentrations. nih.gov
Furthermore, the concentration of the alarmones themselves can create a feedback loop; high concentrations of pppGpp have been observed to inhibit the SpoT-mediated degradation of ppGpp, potentially fine-tuning the duration of the stringent response. nih.govbiorxiv.org The expression of the gppA gene is also transcriptionally regulated, with its expression levels varying across different growth phases and in response to specific starvation conditions. nih.govresearchgate.net
Influence of Specific Ions (e.g., Mn(II))
The catalytic activity of pppGpp-degrading enzymes is critically dependent on metal ions. RSH hydrolase activity universally requires manganese (Mn²⁺). nih.govwikipedia.org The hydrolase active site contains a conserved motif that tightly coordinates a Mn²⁺ ion, which is essential for catalysis. nih.govresearchgate.netnih.gov While this single Mn²⁺ ion was once thought to be sufficient, more recent evidence from studies of Acinetobacter baumannii SpoT indicates that a second, more weakly associated divalent cation, likely Mg²⁺ in the cellular context, is necessary for maximal hydrolase efficiency. nih.gov The activation of RSH hydrolases by Mn²⁺ occurs at concentrations ranging from the low micromolar to the millimolar scale, suggesting complex roles for the ion beyond its structural function in the active site. nih.govresearchgate.net The GppA enzyme also has specific ionic requirements, needing Mg²⁺ in addition to a monovalent cation such as K⁺ or NH₄⁺ for its phosphohydrolase activity. nih.gov
Impact of Energy Source Availability on Degradation Kinetics
The availability and type of energy sources profoundly influence the degradation kinetics of pppGpp by modulating the hydrolase activity of SpoT. This regulation is intricate and involves a network of cellular components that sense the metabolic state of the cell.
During a shift from a preferred carbon source, such as glucose, to a less preferred one, the cellular concentration of (p)ppGpp transiently increases and is then gradually decreased. wikipedia.org This modulation is critical, as uncontrolled accumulation of (p)ppGpp can be lethal. wikipedia.org The regulation of SpoT's hydrolase activity is linked to the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS), which is central to sugar transport and sensing. nih.govwikipedia.org
One key regulator is the protein Rsd, which has been shown to directly interact with SpoT and stimulate its (p)ppGpp hydrolase activity. nih.govwikipedia.orgmdpi.com The interaction between Rsd and SpoT is, in turn, controlled by the phosphorylation state of the PTS protein HPr. When a preferred carbon source like glucose is abundant, HPr is predominantly dephosphorylated and sequesters Rsd, thus maintaining the hydrolase activity of SpoT at a basal level. nih.gov Upon depletion of the preferred carbon source, HPr becomes phosphorylated, releasing Rsd to bind to and activate SpoT's hydrolase function, thereby increasing the degradation rate of (p)ppGpp to re-balance its cellular levels. nih.gov
Another layer of regulation involves the small protein YtfK, which contributes to the SpoT-dependent accumulation of (p)ppGpp during glucose starvation. researchgate.netnih.govfrontiersin.org The expression of ytfK is under the control of the cAMP-CRP complex, a global regulator of catabolite repression, directly linking the cell's carbon sensing machinery to the stringent response. researchgate.netnih.gov While the precise mechanism is still under investigation, YtfK appears to influence the balance of SpoT's activities in response to glucose availability. researchgate.net
The half-life of (p)ppGpp is significantly affected by nutrient conditions. For instance, under ammonia (B1221849) starvation, the half-life of the RpoS protein, whose stability is influenced by (p)ppGpp levels, is intermediate between that observed during logarithmic growth and glucose starvation, suggesting a nuanced cellular response to the limitation of different nutrients. asm.org
Table 1: Impact of Energy Source Availability on pppGpp Degradation
| Condition | Key Regulatory Proteins | Effect on SpoT Hydrolase Activity | Consequence for pppGpp Levels |
|---|---|---|---|
| Preferred Carbon Source (e.g., Glucose) Available | Dephosphorylated HPr, Rsd | Basal activity (Rsd is sequestered by HPr) | Low steady-state levels |
| Carbon Source Downshift/Depletion | Phosphorylated HPr, Rsd, YtfK, cAMP-CRP | Stimulated activity (Rsd is released to bind SpoT) | Initial accumulation followed by increased degradation |
| Ammonia Starvation | (p)ppGpp, RpoS | Modulated activity | Intermediate increase in (p)ppGpp levels |
Modulation by Associated Cellular Proteins (e.g., CgtA)
The catalytic activity of SpoT is further fine-tuned through its interaction with other cellular proteins, a prime example being the conserved bacterial GTPase CgtA (also known as ObgE). CgtA plays a crucial role in repressing the stringent response during nutrient-replete conditions by promoting the hydrolase activity of SpoT. researchgate.netfrontiersin.orgnih.govbiorxiv.org
Multiple lines of evidence support the direct interaction between CgtA and SpoT. researchgate.netfrontiersin.org This interaction is specific, as CgtA does not interact with the primary (p)ppGpp synthetase, RelA. nih.gov The functional consequence of this association is the enhancement of SpoT's ability to degrade (p)ppGpp. Depletion of CgtA in bacterial cells leads to a significant increase in the intracellular levels of (p)ppGpp, indicating that CgtA is a positive regulator of SpoT's hydrolase function. researchgate.netnih.gov
The prevailing model suggests that the essential function of CgtA in some bacteria is to maintain low basal levels of (p)ppGpp during exponential growth in nutrient-rich environments, thereby preventing inappropriate activation of the stringent response. researchgate.net CgtA itself can bind to guanine (B1146940) nucleotides, including GTP, GDP, and even (p)ppGpp, suggesting it may act as a sensor of the cell's guanosine nucleotide pool to modulate SpoT activity accordingly. nih.gov
The interaction between CgtA and SpoT is thought to be particularly important for regulating the basal turnover of (p)ppGpp, rather than the rapid accumulation that occurs during acute amino acid starvation. researchgate.net This ensures that the stringent response is kept in check when resources are plentiful, allowing for robust cell growth and division.
Table 2: Modulation of SpoT Hydrolase Activity by CgtA
| Interacting Protein | Domain of Interaction (SpoT) | Condition of Interaction | Effect on SpoT Hydrolase Activity | Phenotype of Interaction |
|---|---|---|---|---|
| CgtA (ObgE) | TGS domain (proposed) | Nutrient-rich / Exponential growth | Stimulation | Repression of the stringent response; maintenance of low basal (p)ppGpp levels |
Molecular Mechanisms of Guanosine 3 Diphosphate 5 Triphosphate Action
Direct Binding and Allosteric Modulation of Protein Targets
The primary mechanism of ppGpp action involves its direct binding to and allosteric modulation of various protein targets, leading to significant changes in their activity. asm.org This direct interaction allows for a rapid and sensitive response to fluctuating environmental conditions.
A principal target of ppGpp is the bacterial RNA polymerase (RNAP), the central enzyme responsible for transcription. frontiersin.org The binding of ppGpp to RNAP leads to a global reprogramming of gene expression, characterized by the downregulation of genes involved in growth, such as those for ribosomal RNAs (rRNAs) and ribosomal proteins, and the upregulation of genes required for stress survival, including those for amino acid biosynthesis. asmblog.orgnih.gov
In Escherichia coli, ppGpp binds to RNAP at two distinct sites. asm.org Site 1 is located at the interface of the β' and ω subunits, while Site 2 is found at the interface of the β' and δ subunits. asm.orgnih.gov The binding of ppGpp to these sites can allosterically modulate the structure and function of RNAP. nih.gov This interaction can destabilize the open complexes formed between RNAP and the promoters of stable RNA genes, thereby inhibiting transcription initiation. nih.gov The binding of ppGpp tightens the clamp of RNAP from the outside, which may restrain the dynamic movements required for efficient nucleotide addition and destabilize the initial transcription complexes. nih.gov While binding to site 2 is central to reprogramming the transcriptome, binding to site 1 also contributes to transcription inhibition, albeit to a lesser extent. nih.gov
The transcriptional reprogramming mediated by ppGpp is promoter-specific, meaning the effect of ppGpp (repression, activation, or no effect) is dependent on the specific properties of a given promoter. biorxiv.org For instance, ppGpp-bound RNAP can inhibit the transcription of the dnaA gene, which codes for a crucial replication initiation protein. xiahepublishing.com
| Binding Site | Location on RNAP | Primary Consequence |
|---|---|---|
| Site 1 | Interface of β' and ω subunits | Contributes to transcription inhibition. nih.gov |
| Site 2 | Interface of β' and δ subunits | Central role in transcriptional reprogramming, including both inhibition and activation of different promoters. asm.orgnih.gov |
The regulatory effects of ppGpp on transcription are often potentiated by the cofactor DksA. asm.orgfrontiersin.org DksA is a small protein that binds to the secondary channel of RNAP and acts synergistically with ppGpp to regulate the expression of hundreds of genes. asm.orgnih.gov This cooperative action is particularly important for the stringent control of rRNA promoters. biorxiv.org
DksA enhances the sensitivity of RNAP to the cellular levels of ppGpp and the initiating nucleotide triphosphate (iNTP). biorxiv.org The binding of DksA to RNAP can reduce the stability of most RNAP-promoter complexes. biorxiv.org In conjunction with ppGpp, DksA significantly inhibits the transcription of rRNAs. biorxiv.orgbiorxiv.org The binding of ppGpp can reshape the RNAP-DksA complex, potentiating the inhibitory effect of DksA on rRNA promoters. biorxiv.orgbiorxiv.org
While DksA and ppGpp often act synergistically, there is also evidence for independent and even antagonistic actions between them. asm.orgnih.gov For example, in Yersinia enterocolitica, they have been observed to have opposite effects on biofilm formation. nih.gov The distinct binding sites of ppGpp and DksA on RNAP may underlie these differential effects. asm.org
Beyond RNAP, ppGpp directly binds to and regulates the activity of a multitude of other enzymes involved in various metabolic and biosynthetic pathways. xiahepublishing.comfrontiersin.org This allows for a multi-level regulatory network that fine-tunes cellular metabolism in response to stress.
In many bacteria, ppGpp inhibits key enzymes in the GTP biosynthesis pathway. nih.gov For example, in Bacillus subtilis, ppGpp inhibits IMP dehydrogenase (IMPDH), hypoxanthine-guanine phosphoribosyltransferase (HprT), and guanylate kinase (Gmk). nih.gov By inhibiting these enzymes, ppGpp helps to control the intracellular pool of GTP. nih.gov In E. coli, ppGpp has been shown to inhibit inosine-guanosine kinase (Gsk), which is significant in the presence of external inosine (B1671953) or guanosine (B1672433). nih.gov
The regulation of these enzymes is a crucial aspect of the stringent response, as it helps to conserve resources by shutting down energy-intensive processes like ribosome biogenesis and purine (B94841) synthesis. asmblog.org The binding affinities of ppGpp to these various target enzymes differ, suggesting a hierarchical response where different pathways are modulated at different intracellular concentrations of the alarmone. nih.gov
| Enzyme | Pathway | Effect of ppGpp Binding | Organism(s) |
|---|---|---|---|
| IMP dehydrogenase (IMPDH) | GTP biosynthesis | Inhibition | Bacillus subtilis nih.gov |
| Hypoxanthine-guanine phosphoribosyltransferase (HprT) | GTP biosynthesis | Inhibition | Bacillus subtilis nih.gov |
| Guanylate kinase (Gmk) | GTP biosynthesis | Inhibition | Bacillus subtilis nih.gov |
| Inosine-guanosine kinase (Gsk) | Purine nucleotide synthesis | Inhibition | Escherichia coli nih.gov |
Indirect Effects on Cellular Physiology and Metabolism
In addition to its direct interactions with proteins, the accumulation of ppGpp has significant indirect consequences on cellular physiology and metabolism, primarily through its influence on nucleotide pools and DNA replication.
A major indirect effect of ppGpp is the alteration of cellular nucleotide pools, particularly the levels of guanosine and adenosine (B11128) nucleotides. nih.gov The synthesis of ppGpp and pppGpp consumes GTP and ATP, respectively. asm.org Furthermore, as mentioned previously, ppGpp directly inhibits several enzymes involved in GTP biosynthesis. nih.gov
This concerted action leads to a reduction in the intracellular GTP pool, especially in bacteria like Bacillus subtilis. nih.govnih.gov The decrease in GTP levels can, in itself, act as a regulatory signal. For instance, the transcription of rRNA genes, which often initiate with GTP, is sensitive to the intracellular concentration of this nucleotide. nih.gov Therefore, by lowering the GTP pool, ppGpp can indirectly inhibit rRNA synthesis. nih.govnih.gov Conversely, a decrease in GTP can lead to an increase in the transcription of genes whose promoters are activated by low GTP levels. nih.gov In some cases, a decrease in the ATP concentration can also contribute to the inhibition of rRNA transcription. nih.gov
ppGpp also exerts an inhibitory effect on DNA replication. xiahepublishing.com One of the direct targets in this process is DnaG, the DNA primase responsible for synthesizing the RNA primers required for DNA synthesis. xiahepublishing.comnih.gov In E. coli, both ppGpp and pppGpp have been shown to directly bind to and inhibit the activity of DnaG primase in vitro. xiahepublishing.comnih.gov This inhibition is thought to occur through the direct obstruction of the primase's active site. nih.govdaneshyari.com
However, the in vivo effect of ppGpp on DNA replication elongation in E. coli appears to be less pronounced than what is observed in vitro. nih.gov One hypothesis for this discrepancy is that the large number of RNAP molecules in the cell may outcompete the relatively few DnaG molecules for ppGpp binding, thus masking the inhibitory effect on primase activity. nih.gov In contrast, in B. subtilis, ppGpp-mediated inhibition of DnaG is thought to play a more significant role in arresting replication elongation during the stringent response, which is coupled with a significant reduction in the GTP pool. nih.gov
In addition to inhibiting elongation via DnaG, ppGpp also inhibits the initiation of DNA replication. xiahepublishing.com This is achieved, in part, through the transcriptional repression of the dnaA gene, which encodes the replication initiation protein DnaA. xiahepublishing.com
Modulation of mRNA Stability and Translational Control
Guanosine 3'-diphosphate 5'-triphosphate (pppGpp), along with its precursor guanosine 3',5'-bispyrophosphate (ppGpp), collectively known as (p)ppGpp, plays a pivotal role in the stringent response, a bacterial stress response that leads to a global reprogramming of cellular physiology. researchgate.net A key aspect of this reprogramming involves the modulation of gene expression at the levels of mRNA stability and translation. High levels of (p)ppGpp can alter messenger RNA (mRNA) stability and profoundly affect translation, ensuring that the allocation of limited resources is optimized for survival under stressful conditions. researchgate.net
The primary mechanism by which pppGpp exerts translational control is through its interaction with translational GTPases. nih.gov Notably, pppGpp can bind to the initiation factor IF2, a crucial protein for the assembly of the 30S initiation complex in protein synthesis. nih.govnih.gov This binding is competitive with guanosine triphosphate (GTP), the canonical energy source for IF2 function. nih.gov By binding to IF2, pppGpp can stall the formation of the 30S initiation complex, thereby inhibiting the initiation of translation. nih.govnih.gov
However, the inhibitory effect of pppGpp on translation is not uniform across all mRNAs. Research has shown that the sensitivity of translation initiation to pppGpp levels is mRNA-dependent. nih.gov Some mRNAs possess features that confer tolerance to pppGpp, allowing them to be translated efficiently even when cellular concentrations of the alarmone are high. nih.gov This differential regulation allows for the selective synthesis of proteins that are essential for coping with the specific stress that triggered the stringent response. nih.gov While pppGpp can be utilized by IF2 to promote the formation of 30S initiation complexes, it does so with a lower affinity and at a kinetic cost compared to GTP. nih.gov
| Target Molecule | Effect of pppGpp Binding | Functional Consequence |
|---|---|---|
| Initiation Factor 2 (IF2) | Competitive inhibition with GTP | Inhibition of translation initiation nih.govnih.govnih.gov |
| Ribosome Assembly GTPases | Inhibition of GTPase activity | Reduced ribosome biogenesis nih.govnih.gov |
| Select mRNAs | Altered stability | Modulation of specific protein expression researchgate.netfrontiersin.org |
Structural Biology of pppGpp-Protein Complexes
Analysis of Protein-Bound 3D Structures
Understanding the molecular mechanisms by which pppGpp regulates the function of its target proteins necessitates the detailed analysis of their three-dimensional structures in complex with the alarmone. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in revealing the atomic details of these interactions, providing a structural basis for the observed functional outcomes. nih.govnih.gov
A comprehensive analysis of available pppGpp-protein complex structures reveals that pppGpp exhibits a versatile binding pattern, allowing it to interact with a diverse range of proteins. nih.gov The flexibility of its two linear phosphate (B84403) chains enables it to adapt to the specific stereochemistry of different binding sites. nih.govfrontiersin.org
One well-characterized example is the crystal structure of the GTPase RbgA in complex with pppGpp. nih.gov This structure, resolved at high resolution, demonstrates that the GDP and GTP moieties of ppGpp and pppGpp, respectively, bind to the active site in a manner identical to their native nucleotide counterparts. nih.gov The key inhibitory mechanism arises from the 3'-pyrophosphate moiety of pppGpp, which sterically hinders the conformational changes required for the active GTPase state, specifically by blocking the association of the G2 motif. nih.gov This effectively locks RbgA in an inactive conformation, thereby arresting the assembly of the large ribosomal subunit. nih.gov
Structural studies have also elucidated the binding of pppGpp to other key regulatory proteins. For instance, cryo-EM structures of the signal recognition particle (SRP) in complex with ribosome-nascent chain complexes have provided insights into how pppGpp can inhibit protein secretion. uni-marburg.de Furthermore, the analysis of various pppGpp-protein complexes has identified common interaction motifs. For example, in enzymes involved in nucleotide metabolism, aromatic stacking interactions between the guanine (B1146940) base of pppGpp and aromatic residues in the protein are a recurring feature. nih.gov In contrast, for GTPase proteins, the primary interactions with the guanine ring often involve the O6 atom of pppGpp. nih.gov
| Protein | Organism | Structural Method | Key Structural Insights | PDB ID |
|---|---|---|---|---|
| RbgA | Staphylococcus aureus | X-ray Crystallography | pppGpp's 3'-pyrophosphate sterically blocks the active GTPase conformation. nih.gov | Not specified in search results |
| Rel | Thermus thermophilus | X-ray Crystallography | Reveals the binding of a non-hydrolysable pppGpp analogue to the hydrolase domain. | Not specified in search results |
| SRP-RNC Complex | Bacillus subtilis | Cryo-EM | Shows pppGpp binding to Ffh, inhibiting SRP-dependent protein secretion. uni-marburg.de | Not specified in search results |
Utility of Non-Hydrolysable pppGpp Analogues in Structural Studies
A significant challenge in the structural determination of pppGpp-protein complexes is the inherent chemical and enzymatic lability of pppGpp. The alarmone is susceptible to degradation by hydrolases present in the cellular environment from which proteins are purified, as well as during the often lengthy process of crystallization or cryo-EM sample preparation. To circumvent this issue, non-hydrolysable analogues of pppGpp have been developed and are invaluable tools in structural biology.
These analogues are designed to mimic the structure and binding properties of pppGpp while being resistant to enzymatic cleavage. A prominent example is pppGNpp, where the 3'-pyrophosphate is modified to be non-hydrolysable. The synthesis of such analogues often starts from key intermediates like 3'-azido-3'-deoxyribonucleotides.
The utility of these analogues has been demonstrated in several structural studies. For instance, the crystal structure of the N-terminal domain of the Rel protein from Thermus thermophilus was solved in complex with pppGNpp. This structure revealed that the analogue binds to the hydrolase domain, acting as a substrate mimic and inducing the same structural rearrangements as the native pppGpp. This provides a snapshot of the enzyme in a specific functional state that would be difficult to capture with the natural, hydrolysable substrate.
Another widely used non-hydrolysable GTP analogue in structural studies of GTPases is guanosine 5'-[β,γ-imido]triphosphate (GMPPNP). While not a direct analogue of pppGpp, its use in studying GTP-binding proteins that are also targets of pppGpp provides crucial insights into the GTP-bound state of these proteins, which can then be compared to the pppGpp-bound state to understand the specific regulatory effects of the alarmone. The use of such analogues allows researchers to trap and stabilize specific conformational states of proteins, which is essential for obtaining high-quality crystals or stable complexes for cryo-EM analysis.
Physiological and Biological Roles of Guanosine 3 Diphosphate 5 Triphosphate
Central Role in the Bacterial Stringent Response
Adaptation to Nutrient Limiting and Other Environmental Stress Conditions
The stringent response, mediated by the accumulation of (p)ppGpp, is a conserved stress response mechanism that allows bacteria to adapt to and survive under nutrient-limiting conditions. nih.gov When faced with stressors such as nutrient starvation, fatty acid limitation, or antibiotic treatment, bacteria accumulate (p)ppGpp molecules. researchgate.net This accumulation triggers a cascade of events that helps the bacteria to endure these challenging environments. For instance, in Escherichia coli, the stringent response is crucial for timely adaptation to both amino acid and carbon source downshifts. researchgate.net
The synthesis of (p)ppGpp is primarily carried out by RelA/SpoT homolog (RSH) proteins. asm.org RelA is activated in response to amino acid starvation, while SpoT responds to other stresses like fatty acid, carbon, phosphorus, and iron limitation. asm.orgnumberanalytics.com The rapid synthesis of pppGpp and ppGpp adjusts numerous cellular processes, enabling the organism to cope with the stress. researchgate.net This includes remodeling metabolism to reduce energy consumption, a critical adaptation when resources are scarce. biorxiv.orgresearchgate.net Studies have shown that (p)ppGpp is essential for the survival of pathogens within host cells, where they encounter various stresses. nih.gov
Orchestration of Global Gene Expression Reprogramming (e.g., Downregulation of rRNA/tRNA synthesis, Upregulation of Stress-Related Genes)
A primary function of Guanosine (B1672433) 3'-diphosphate 5'-triphosphate is to orchestrate a global reprogramming of gene expression. nih.gov Upon accumulation, (p)ppGpp directly or indirectly modulates the transcription of a large number of genes. A key and highly conserved effect is the downregulation of the synthesis of stable RNA species, namely ribosomal RNA (rRNA) and transfer RNA (tRNA). pnas.orgpnas.orgnih.gov This inhibition of ribosome production conserves cellular resources, as ribosome synthesis is a highly energy-intensive process. nih.gov
In Gram-negative bacteria like E. coli, (p)ppGpp directly interacts with RNA polymerase (RNAP), altering its promoter specificity. pnas.orgoup.com This interaction leads to the reduced transcription of rRNA and tRNA genes and the simultaneous upregulation of genes involved in amino acid biosynthesis and other stress-related functions. pnas.orgfrontiersin.orgnih.gov In Gram-positive bacteria, such as Bacillus subtilis, the mechanism is different. Here, (p)ppGpp does not directly bind to RNAP but instead leads to a decrease in the intracellular GTP pool. oup.com Since many rRNA promoters in these organisms require GTP for initiation, their transcription is consequently repressed. pnas.orgoup.com
Conversely, the expression of genes necessary for coping with stress is upregulated. This includes genes for amino acid biosynthesis, which helps the cell to produce its own amino acids when they are scarce in the environment. researchgate.net Furthermore, (p)ppGpp can influence the activity of alternative sigma factors, which direct the transcription of specific sets of genes required for stress resistance and survival. nih.govxiahepublishing.com
Impact on Bacterial Growth Rate and Survival Strategies
The accumulation of Guanosine 3'-diphosphate 5'-triphosphate has a profound impact on bacterial growth, shifting the cellular focus from rapid proliferation to long-term survival. asm.orgnih.gov The stringent response, mediated by (p)ppGpp, triggers a slowdown of cell growth or can even induce a state of dormancy. asm.org This reduction in growth rate is a crucial survival strategy, as it allows the bacteria to conserve energy and resources during periods of nutrient scarcity or other environmental stresses. asm.orgnih.gov
The ability of (p)ppGpp to control growth is linked to its regulation of macromolecular synthesis. By inhibiting the production of ribosomes, (p)ppGpp directly curtails the cell's capacity for protein synthesis, a key determinant of growth rate. nih.govfrontiersin.org In E. coli, it has been demonstrated that (p)ppGpp is the major factor controlling the growth rate, and in its absence, this control is lost. nih.gov
Beyond simply slowing growth, (p)ppGpp is integral to various bacterial survival strategies. It is involved in the transition into stationary phase, the formation of spores in certain bacteria, and the development of persister cells, which are dormant variants highly tolerant to antibiotics. researchgate.net Studies have shown that mutants unable to produce (p)ppGpp exhibit defects in long-term survival under starvation conditions. nih.gov For example, in Enterococcus faecalis, (p)ppGpp is important for sustaining biofilm formation and surviving prolonged periods of nutrient depletion. nih.gov
Contribution to Bacterial Virulence and Persistence in Pathogens
This compound plays a significant role in the pathogenesis of many bacteria by regulating virulence and promoting persistence during infections. asm.orgfrontiersin.org The stringent response allows pathogenic bacteria to adapt to the harsh and often nutrient-limited environments within a host. researchgate.netnih.govnih.gov By coordinating metabolic shifts and the expression of virulence factors, (p)ppGpp enhances the pathogen's ability to survive host defenses, establish infections, and cause disease. frontiersin.orgresearchgate.net
In a variety of pathogens, the production of (p)ppGpp has been linked to the expression of key virulence traits. These can include the production of toxins, adhesins for attachment to host cells, and secretion systems that inject effector proteins into host cells. frontiersin.orgnih.gov For instance, in Salmonella enterica, (p)ppGpp is required for the expression of genes necessary for intracellular survival and virulence. numberanalytics.com Similarly, in uropathogenic E. coli, increased levels of (p)ppGpp have been correlated with enhanced virulence. mdpi.com In Francisella tularensis, (p)ppGpp activates the transcription of the Francisella pathogenicity island, which is crucial for its virulence. frontiersin.org
Furthermore, (p)ppGpp is a key factor in bacterial persistence, a phenomenon where a subpopulation of bacteria survives antibiotic treatment despite being genetically susceptible. asm.orgnih.gov These persister cells are often in a dormant or slow-growing state, which is induced by (p)ppGpp. nih.gov This contributes to the recalcitrance of chronic infections and the failure of antibiotic therapies. asm.orgnih.govresearchgate.net
Involvement in Antimicrobial Resistance Mechanisms and Biofilm Formation
This compound is increasingly recognized for its role in both intrinsic antimicrobial resistance and the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate. asm.orgfrontiersin.org The stringent response can contribute to antibiotic tolerance and the development of resistance. nih.govacs.org
The accumulation of (p)ppGpp can lead to a state of reduced metabolic activity and slow growth, which makes bacteria less susceptible to the action of many antibiotics that target active cellular processes like cell wall synthesis or DNA replication. pnas.orgoup.com This state of tolerance, often associated with persister cells, is a significant clinical challenge. asm.orgfrontiersin.org In some cases, (p)ppGpp can directly influence the expression of resistance determinants. For example, it can modulate the expression of efflux pumps that actively remove antibiotics from the cell. frontiersin.org Studies in E. coli have shown that strains capable of producing (p)ppGpp exhibit greater resistance to a variety of antimicrobial compounds. oup.com
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses, host immune responses, and antimicrobial agents. microbiologyresearch.org (p)ppGpp has been shown to be involved in the development and maintenance of biofilms in several bacterial species. nih.govmdpi.comfrontiersin.orgmicrobiologyresearch.org For example, in Bordetella pertussis, the causative agent of whooping cough, (p)ppGpp-deficient mutants show defects in biofilm formation. microbiologyresearch.org Similarly, in Enterococcus faecalis, (p)ppGpp is important for the development and long-term stability of biofilms. nih.gov The mechanisms by which (p)ppGpp influences biofilm formation are complex and can involve the regulation of adhesins, exopolysaccharides, and other components of the biofilm matrix. mdpi.commicrobiologyresearch.org
Crosstalk and Interplay with Other Bacterial Second Messengers (e.g., cyclic di-GMP)
The physiological and biological effects of this compound are not isolated but are part of a complex regulatory network that involves crosstalk with other bacterial second messengers. One of the most well-studied examples of this interplay is with cyclic dimeric guanosine monophosphate (c-di-GMP), another key regulator of bacterial lifestyles, particularly the transition between motile and sessile states, such as biofilm formation. mdpi.com
While (p)ppGpp is primarily associated with the stringent response to stress and nutrient limitation, c-di-GMP is a central regulator of biofilm formation and virulence in many bacteria. mdpi.com The intracellular levels and activities of these two second messengers are often interconnected, allowing bacteria to integrate different environmental signals and mount a coordinated response.
The specific nature of the crosstalk between (p)ppGpp and c-di-GMP can vary between bacterial species. In some cases, they may act synergistically to promote biofilm formation, while in others, their effects may be antagonistic. For example, in the context of biofilm formation, the matrix that encases the bacterial cells is often rich in exopolysaccharides, the production of which can be influenced by c-di-GMP. mdpi.com The degradation of c-di-GMP is carried out by enzymes called phosphodiesterases, and the activity of these enzymes can sometimes be modulated by the cellular state induced by (p)ppGpp. mdpi.com This intricate interplay allows for a fine-tuned regulation of bacterial behavior in response to a complex and changing environment.
Function in Plant Stress Responses and Signaling
This compound (pppGpp), along with its related molecule guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp, plays a significant role in mediating stress responses within plants. oup.comnih.gov Originally identified as the effector molecules of the "stringent response" in bacteria, these alarmones are also synthesized in plant chloroplasts, where they regulate gene expression and orchestrate adaptations to various environmental challenges. nih.govnih.gov The machinery for (p)ppGpp metabolism is conserved in plants, with RelA/SpoT homolog (RSH) enzymes, encoded by the nucleus, functioning within the chloroplasts to synthesize and hydrolyze these signaling molecules. nih.govdntb.gov.ua
Detection and Accumulation of pppGpp in Plant Chloroplasts
The detection and quantification of pppGpp in plant tissues present challenges due to its low concentrations and the complexity of the plant matrix, which can cause ion suppression and decomposition during extraction. nih.gov Despite these difficulties, the presence of pppGpp has been confirmed in plants. For instance, in wounded pea shoots, pppGpp was detected, although its concentration was approximately four times lower than that of ppGpp. nih.gov
Advanced analytical techniques have been developed to overcome these challenges. Capillary electrophoresis-mass spectrometry (CE-MS), combined with a titanium dioxide extraction protocol and the use of stable isotope-labeled internal standards, has proven effective for profiling (p)ppGpp in Arabidopsis thaliana. nih.gov This methodology represents a significant improvement over older methods, reducing the required amount of plant tissue by about 200-fold. nih.gov
(p)ppGpp accumulates in chloroplasts, the site of its synthesis and a hub for photosynthesis and other metabolic processes. oup.comnih.gov Studies have shown that levels of (p)ppGpp increase under specific conditions, such as during dark periods or in response to stress signals. dntb.gov.uanih.gov For example, a transient increase in ppGpp was observed for 30 minutes in wild-type Arabidopsis after a light-to-dark transition, a process dependent on the Ca2+-dependent RSH (CRSH) enzyme. dntb.gov.ua This accumulation within the chloroplast allows (p)ppGpp to directly influence organellar processes like gene expression. oup.comnih.gov
Response to Biotic and Abiotic Stresses
The accumulation of (p)ppGpp is a key component of the plant's response to a wide array of both biotic and abiotic stresses, suggesting its central role in a general stress-signaling pathway. oup.comresearchgate.net
Biotic Stress: Evidence links (p)ppGpp signaling to plant defense against pathogens. Wounding of pea shoots, a form of mechanical damage that can mimic herbivory, leads to a marked increase in ppGpp levels, and pppGpp is also detected. nih.gov Furthermore, the expression of genes for RSH enzymes, which synthesize (p)ppGpp, is upregulated in various plants following infection by bacterial pathogens or treatment with fungal elicitors. oup.com It is now established that (p)ppGpp is important for the onset of immune responses. nih.gov
Abiotic Stress: Plants utilize (p)ppGpp signaling to acclimate to numerous non-biological threats. oup.commdpi.comfrontiersin.org Research in pea shoots demonstrated that ppGpp levels increase rapidly, within one to two hours, in response to a diverse range of abiotic stresses. oup.com These findings indicate that (p)ppGpp acts as a broad-spectrum alarmone, helping plants adjust their metabolism and growth in response to adverse environmental conditions. oup.comresearchgate.net
Table 1: Abiotic Stressors Leading to (p)ppGpp Accumulation in Plants
| Stress Category | Specific Stressor | Observation | Citation(s) |
| Physical | Wounding | Marked increase in ppGpp and detectable levels of pppGpp in pea shoots. | nih.gov |
| Temperature | Heat Shock | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
| Chemical | High Salinity | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
| Chemical | Acidity | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
| Chemical | Heavy Metal Treatment | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
| Water | Drought | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
| Radiation | UV Irradiation | Rapid (1-2 hours) increase in ppGpp levels in pea shoots. | oup.com |
Inhibition of Chloroplast RNA Polymerase Activity
A primary mechanism by which pppGpp and ppGpp exert control over chloroplast function is through the inhibition of transcription. nih.gov The chloroplast contains a bacterial-like transcription system, and (p)ppGpp directly targets this machinery. oup.comnih.gov
Specifically, (p)ppGpp inhibits the activity of the plastid-encoded plastid RNA polymerase (PEP), which is the main enzyme responsible for transcribing genes in the chloroplast genome. nih.govnih.gov In vitro studies using purified chloroplast enzymes and extracts confirmed that ppGpp binds to and inhibits the PEP. nih.gov This inhibitory effect is specific to the bacterial-like PEP and does not affect the nuclear-encoded polymerases (NEPs) that also function in the chloroplast. nih.gov The binding of (p)ppGpp to the RNA polymerase is thought to occur at a site distinct from the enzyme's active site. researchgate.netnih.gov
This inhibition of transcription leads to a reduction in the steady-state levels of chloroplast transcripts, including those for ribosomal RNAs (rRNAs) and various proteins. nih.govnih.gov By downregulating the expression of chloroplast genes, (p)ppGpp helps to conserve resources and adjust the plant's metabolic state during periods of stress, a function analogous to the stringent response in bacteria. nih.govnih.gov
Interactions with Plant Hormones
The (p)ppGpp signaling pathway is intricately connected with the networks of well-known plant hormones, which are crucial regulators of growth, development, and stress responses. oup.comfrontiersin.orgnumberanalytics.com The accumulation of (p)ppGpp can be triggered by the application of certain stress-related hormones, and in turn, (p)ppGpp levels can influence hormone biosynthesis and signaling pathways. nih.govnih.gov
Jasmonic Acid (JA): This hormone is a key mediator of responses to wounding and pathogen attack. nih.govmdpi.com Treatment of plants with jasmonic acid elicits a significant increase in ppGpp levels, suggesting that the wound-induced accumulation of (p)ppGpp is mediated through the jasmonic acid pathway. nih.govnih.gov
Abscisic Acid (ABA): Known for its role in mediating responses to abiotic stresses like drought and salinity, abscisic acid also induces the accumulation of ppGpp. nih.govfrontiersin.orgnih.gov This connection integrates (p)ppGpp into the core ABA-mediated stress adaptation mechanisms.
Ethylene (B1197577): Another hormone involved in stress signaling, ethylene has been shown to cause a 5- to 7-fold increase in ppGpp levels when applied to pea plants. nih.govnih.gov
Indole-3-acetic acid (IAA): This auxin, a primary growth-promoting hormone, exhibits an antagonistic relationship with the stress-induced accumulation of (p)ppGpp. nih.govwikipedia.org Application of IAA did not induce ppGpp accumulation; on the contrary, it markedly suppressed the increase in ppGpp that was elicited by jasmonic acid, abscisic acid, or ethylene. nih.gov This suggests a balancing mechanism between growth promotion under favorable conditions and stress adaptation mediated by (p)ppGpp under adverse conditions.
Table 2: Interaction of pppGpp/ppGpp with Plant Hormones
| Plant Hormone | Chemical Name | Effect on (p)ppGpp Levels | Observed antagonistic/synergistic effect | Citation(s) |
| Jasmonic Acid | 3-oxo-2-(pent-2'-enyl)cyclopentane-1-acetic acid | Induces accumulation | Synergistic with stress response | nih.govnih.gov |
| Abscisic Acid | (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | Induces accumulation | Synergistic with stress response | nih.govnih.gov |
| Ethylene | Ethene | Induces accumulation | Synergistic with stress response | nih.gov |
| Indole-3-acetic acid | 2-(1H-indol-3-yl)acetic acid | Suppresses JA-, ABA-, and Ethylene-induced accumulation | Antagonistic to stress-induced accumulation | nih.gov |
Known Roles in Other Organisms
While the stringent response mediated by pppGpp and ppGpp is extensively studied in bacteria and its role in plants is increasingly understood, the presence and function of this signaling system in other eukaryotes, such as mammals, are less clear. oup.comnih.govwikipedia.org
General Principles of Nucleotide Signaling Across Domains of Life
Nucleotide signaling is a fundamental and ancient mechanism of cellular communication, utilized by organisms across all three domains of life: Bacteria, Archaea, and Eukarya. These signaling pathways rely on small nucleotide molecules, often called second messengers, to relay information from external or internal cues and trigger appropriate physiological responses. These molecules act as intracellular indicators of the cell's state, modulating everything from gene expression and metabolism to growth and stress adaptation. While the specific nucleotides and their target pathways can vary significantly between domains, the underlying principle of using these molecules to orchestrate complex cellular behavior is a universally conserved strategy.
In Bacteria, nucleotide second messengers are central to regulating adaptation to changing environments. nih.gov Molecules like cyclic AMP (cAMP), cyclic di-GMP (c-di-GMP), and the alarmones this compound (pppGpp) and guanosine 3'-diphosphate 5'-diphosphate (ppGpp) govern critical processes such as biofilm formation, virulence, motility, and the stringent response to nutrient starvation. nih.govasm.org The stringent response, mediated by the accumulation of (p)ppGpp, is a classic example of bacterial nucleotide signaling. frontiersin.orgfrontiersin.org Under conditions of nutrient stress, such as amino acid or fatty acid starvation, enzymes of the RelA/SpoT homolog (RSH) family synthesize (p)ppGpp. frontiersin.orgresearchgate.net This accumulation triggers a massive reprogramming of the cell's physiology, downregulating the synthesis of stable RNAs (rRNA, tRNA) and redirecting resources towards amino acid biosynthesis and stress survival genes. frontiersin.orgnih.govnih.gov
In the domain Archaea, the landscape of nucleotide signaling shows both similarities to and distinct differences from Bacteria. While archaeal information processing systems (replication, transcription, and translation) share features with eukaryotes, their signal transduction mechanisms are often more akin to those in bacteria, frequently utilizing one-component systems. nih.govresearchgate.netnih.gov However, studies on model archaeal organisms like Haloferax volcanii and Sulfolobus acidocaldarius have not detected the presence of the widely distributed bacterial second messengers c-di-GMP or (p)ppGpp. nih.govfrontiersin.org Instead, archaea utilize other nucleotide-based second messengers. For instance, cyclic di-AMP (c-di-AMP) has been identified in Euryarchaeota and is implicated in osmoregulation, a role it also plays in bacteria. frontiersin.orgoup.com Additionally, cyclic oligoadenylates are known to be important in archaeal anti-phage defense systems. oup.com The presence of other molecules like cAMP and cGMP has been confirmed in some archaea, but their precise roles and synthesis pathways are still being fully elucidated. frontiersin.orgoup.com
Eukaryotic cells also employ a sophisticated repertoire of nucleotide second messengers. Well-known examples include cAMP, which is crucial for hormone signal transduction, and cyclic GMP (cGMP). nih.govwikipedia.org These messengers are typically synthesized in response to the activation of cell-surface receptors and initiate intracellular signaling cascades, often involving protein kinases like Protein Kinase A (PKA). nih.govfrontiersin.org For many years, (p)ppGpp signaling was thought to be exclusive to bacteria. However, homologs of the bacterial RSH enzymes have been discovered in eukaryotes, specifically in plants and algae. nih.gov In the plant Arabidopsis thaliana, these RSH proteins are located in chloroplasts, the descendants of ancient cyanobacterial endosymbionts. nih.govpnas.org The plant RSH enzymes can synthesize (p)ppGpp, which in turn regulates chloroplast transcription and translation, as well as plant development and stress responses. nih.gov This finding suggests that (p)ppGpp signaling has been conserved from bacteria to the chloroplasts of eukaryotes. In animals, while guanosine-based nucleotides like GTP are fundamental to G-protein signaling, the (p)ppGpp stringent response system appears to be absent. nih.govmdpi.com
The table below summarizes the presence and primary roles of key nucleotide signaling molecules across the three domains of life, illustrating the conservation and divergence of these ancient communication systems.
| Nucleotide Messenger | Domain | Key Research Findings |
| (p)ppGpp (pppGpp and ppGpp) | Bacteria | Acts as an "alarmone" for the stringent response, accumulating during nutrient starvation. frontiersin.org It reprograms transcription and metabolism to conserve resources and promote survival. frontiersin.orgnih.gov It directly binds to RNA polymerase in some species like E. coli but in others, like B. subtilis, it acts indirectly by modulating GTP levels. frontiersin.orgosti.gov |
| Archaea | Not detected in model archaeal organisms like H. volcanii and S. acidocaldarius. nih.govfrontiersin.org Suggests the stringent response, as mediated by (p)ppGpp, is not a universal signaling system in this domain. | |
| Eukarya | Present in the chloroplasts of plants (Arabidopsis) and algae. nih.gov Synthesized by RSH homologs and regulates chloroplast gene expression and plant stress responses. nih.govpnas.org Absent in animals. nih.gov | |
| cAMP | Bacteria | A global regulator of catabolite repression, activating the transcription of genes for alternative sugar metabolism when glucose is scarce. asm.org |
| Archaea | Detected in species like H. volcanii and S. acidocaldarius, but its regulatory networks and functions are not as well-defined as in bacteria. frontiersin.org | |
| Eukarya | A major second messenger in numerous pathways, most notably in hormone signaling, where it activates Protein Kinase A (PKA). nih.gov | |
| cGMP | Bacteria | Functions as a second messenger in some bacterial species. oup.com |
| Archaea | Detected in H. volcanii and S. acidocaldarius, though its synthesis and signaling pathways remain under investigation. frontiersin.org | |
| Eukarya | Plays crucial roles in various physiological processes, including vasodilation and phototransduction. | |
| c-di-GMP | Bacteria | A key regulator of the transition between motile and sessile lifestyles, controlling processes like biofilm formation and virulence. nih.govasm.org |
| Archaea | Not detected in model archaea, suggesting its role is primarily within the bacterial domain. nih.govfrontiersin.org | |
| Eukarya | Found to regulate development in the social amoeba Dictyostelium discoideum, indicating a role outside of bacteria. asm.org | |
| c-di-AMP | Bacteria | Primarily in Gram-positive bacteria, involved in regulating cell wall homeostasis, DNA integrity, and osmotic balance. frontiersin.org |
| Archaea | Found in Euryarchaeota (e.g., H. volcanii) where it is involved in osmoregulation, demonstrating a conserved function with bacteria. nih.govfrontiersin.orgoup.com | |
| Eukarya | Generally absent, though bacterial c-di-AMP can be detected by the host immune system during infection. nih.gov |
Advanced Research Methodologies for Guanosine 3 Diphosphate 5 Triphosphate Studies
The accurate study of Guanosine (B1672433) 3'-diphosphate 5'-triphosphate (pppGpp), a key alarmone in bacterial stress responses, relies on sophisticated and meticulously optimized methodologies for its extraction and quantification. Given its typically low intracellular concentrations and potential for degradation, the choice of extraction and analytical techniques is paramount to achieving reliable and reproducible results.
Future Research Directions and Open Questions in Guanosine 3 Diphosphate 5 Triphosphate Research
Elucidating the Full Repertoire and Specificity of pppGpp-Target Interactions
A primary frontier in pppGpp research is the complete identification of its direct binding partners and understanding the specificity of these interactions. While over 30 protein targets of (p)ppGpp have been identified, the full extent of its interactome is likely much larger. frontiersin.orgnih.gov Future studies will need to systematically uncover all pppGpp-binding proteins in various bacterial species.
Research has shown that the binding of (p)ppGpp to its targets can lead to diverse functional outcomes, including allosteric regulation of enzyme activity and modulation of protein oligomerization. frontiersin.orgnih.gov A significant challenge is to understand the molecular basis for this specificity. Structural analyses have revealed that while the guanine (B1146940) base provides a key recognition feature, the plasticity of the two linear phosphate (B84403) chains allows (p)ppGpp to bind to a wide array of proteins. frontiersin.orgnih.gov Future investigations should focus on:
High-throughput screening: Employing techniques like differential radial capillary action of ligand assay (DRaCALA) to systematically identify novel pppGpp binding proteins in a broader range of bacteria. nih.govnih.gov
Structural biology: Determining the co-crystal structures of pppGpp in complex with its various targets to reveal the specific molecular interactions that govern binding affinity and regulatory effects.
Comparative analysis: Studying how the binding patterns of pppGpp differ between various functional classes of proteins, such as those involved in transcription, translation, and nucleotide metabolism. frontiersin.org
A deeper understanding of these interactions will be crucial for deciphering how pppGpp orchestrates a global physiological response to stress.
Comprehensive Mapping and Dynamic Analysis of pppGpp Regulatory Networks in Diverse Cellular Contexts
The regulatory networks governed by pppGpp are vast and intricate, affecting transcription, translation, DNA replication, and metabolism. nih.gov However, the architecture and dynamics of these networks can vary significantly between different bacterial species and in response to different environmental cues. researchgate.netnih.gov
In Proteobacteria like Escherichia coli, (p)ppGpp directly binds to RNA polymerase (RNAP), often in conjunction with the transcription factor DksA, to reprogram gene expression. researchgate.netnih.gov In contrast, in Firmicutes such as Bacillus subtilis, the primary mechanism of transcriptional regulation by (p)ppGpp is indirect, through the control of GTP levels. researchgate.netnih.gov
Future research should aim to:
Map global changes: Utilize transcriptomics, proteomics, and metabolomics to comprehensively map the changes in gene expression, protein levels, and metabolite concentrations following pppGpp accumulation in a wide range of bacteria. nih.gov
Analyze network dynamics: Employ systems biology approaches to model the dynamic behavior of pppGpp regulatory networks and understand how they process information and make cellular decisions.
Investigate crosstalk: Explore the interplay between pppGpp signaling and other regulatory networks, such as those involving cyclic di-GMP, to understand how bacteria integrate multiple stress signals. researchgate.net
Unraveling the complexity of these regulatory networks will provide a more holistic view of how bacteria adapt and survive in fluctuating environments.
Characterization of pppGpp Biosynthesis and Degradation Enzymes in Understudied Organisms
The synthesis and degradation of pppGpp are controlled by enzymes of the RelA/SpoT homolog (RSH) family. frontiersin.orgasm.org These can be "long" RSHs with both synthetase and hydrolase domains, or "short" monofunctional small alarmone synthetases (SAS) and hydrolases (SAH). frontiersin.orgasm.orgnih.gov While these enzymes have been well-studied in model organisms like E. coli and B. subtilis, their diversity and regulation in many other bacteria, particularly those occupying unique ecological niches, remain poorly understood.
For instance, some bacteria possess multiple RSH enzymes, suggesting a more complex and nuanced regulation of pppGpp levels. nih.gov The signals that activate these different enzymes and the specific roles of pppGpp synthesized by each are often unknown. Future research in this area should focus on:
Functional genomics: Identifying and characterizing the RSH enzymes in a wider array of bacterial species, including pathogens and extremophiles.
Biochemical analysis: Purifying and characterizing the enzymatic activities of these novel RSH proteins to understand their substrate specificities and regulatory mechanisms. researchgate.net
Phylogenetic studies: Investigating the evolutionary distribution and functional diversification of RSH enzymes to understand how pppGpp metabolism has been adapted to different lifestyles. asm.org
This line of inquiry will not only expand our fundamental knowledge of bacterial physiology but may also identify novel targets for antimicrobial drug development.
Development of Advanced Molecular Tools and Probes for pppGpp Detection and Manipulation
A significant bottleneck in studying pppGpp signaling has been the lack of tools for its direct and dynamic measurement in living cells. frontiersin.orgbiorxiv.org Traditional methods often rely on radiolabeling and are not suitable for real-time analysis or single-cell studies. biorxiv.orgnih.gov
Recent advancements have led to the development of novel tools, but further innovation is needed. Promising areas for future development include:
Genetically encoded biosensors: RNA-based fluorescent sensors, engineered by combining a (p)ppGpp-specific riboswitch with a fluorogenic RNA aptamer, have shown promise for live-cell imaging of (p)ppGpp. biorxiv.orgnih.gov Further refinement of these sensors to improve their sensitivity, dynamic range, and specificity for pppGpp versus ppGpp is a key goal.
Chemical probes: The development of "capture compounds" that can be used to pull down and identify pppGpp-binding proteins is a valuable approach for mapping the pppGpp interactome. whiterose.ac.uk Fluorescent chemosensors are also being developed for the in vitro quantification of (p)ppGpp. whiterose.ac.uk
Optogenetic tools: Creating light-inducible systems to precisely control the synthesis or degradation of pppGpp would allow for the temporal and spatial manipulation of its levels within a cell, providing unprecedented control to dissect its regulatory roles.
These advanced tools will be instrumental in answering long-standing questions about the sub-cellular localization, dynamics, and concentration-dependent effects of pppGpp. frontiersin.org
Mechanistic Understanding of pppGpp Involvement in Microbial Pathogenesis and Adaptation to Environmental Niches
The stringent response and pppGpp are increasingly recognized as critical factors in bacterial virulence and the ability of microbes to adapt to diverse and often hostile environments. nih.govfrontiersin.org (p)ppGpp has been shown to regulate a wide array of virulence factors, including toxins, adhesion molecules, and biofilm formation. mdpi.comnih.gov
However, the precise molecular mechanisms by which pppGpp controls these pathogenic traits are often not fully understood and can be species-specific. nih.govresearchgate.net For example, in Salmonella enterica, (p)ppGpp interacts with the transcriptional activator SlyA to promote intracellular virulence. nih.gov In other pathogens, the role of (p)ppGpp may be more indirect, linking metabolic status to the expression of virulence genes. nih.gov
Key open questions for future research include:
Host-pathogen interactions: How does pppGpp signaling enable pathogens to survive within the host, evade the immune system, and establish chronic infections?
Antibiotic tolerance: What is the mechanistic basis for the role of pppGpp in the development of antibiotic resistance and the formation of persistent bacterial cells that are tolerant to antibiotics? frontiersin.orgnumberanalytics.com
Environmental adaptation: How do diverse microbes utilize pppGpp to adapt to specific environmental niches, from the soil to the human gut? frontiersin.orgnih.gov
Addressing these questions will not only provide fundamental insights into microbial pathogenesis but could also lead to the development of novel anti-infective strategies that target pppGpp-mediated survival pathways.
Q & A
Q. What computational tools model ppGpp's regulatory networks in synthetic biology applications?
- Methodological Answer : Genome-scale metabolic models (GEMs) like E. coli iJO1366 are constrained with ppGpp flux data to predict growth phenotypes. Boolean network analyses simulate ppGpp-mediated transcriptional regulation, while molecular dynamics (MD) simulations predict RNAP-ppGpp interactions for engineering synthetic promoters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
